molecular formula C7H7FN2O2 B1359261 5-Fluoro-2-methyl-4-nitroaniline CAS No. 633327-50-1

5-Fluoro-2-methyl-4-nitroaniline

Cat. No.: B1359261
CAS No.: 633327-50-1
M. Wt: 170.14 g/mol
InChI Key: RZRYLRYVZYEYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Fluoroaniline: One common method involves the nitration of 5-fluoro-2-methylaniline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the amino group.

    Reduction of Nitro Compounds: Another method involves the reduction of 5-fluoro-2-methyl-4-nitrobenzene to form 5-fluoro-2-methyl-4-nitroaniline. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-methyl-4-nitroaniline can undergo oxidation reactions, where the amino group can be oxidized to a nitro group or other functional groups.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products:

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: The primary product is 5-fluoro-2-methyl-4-aminobenzene.

    Substitution: Products depend on the nucleophile used, resulting in various substituted anilines.

Scientific Research Applications

5-Fluoro-2-methyl-4-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as fluorescence or conductivity.

    Biological Research: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-4-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    4-Fluoro-2-nitroaniline: Similar structure but lacks the methyl group.

    2-Fluoro-4-nitroaniline: Similar structure but with different substitution pattern.

    5-Fluoro-2-methyl-4-aminobenzene: The reduced form of 5-fluoro-2-methyl-4-nitroaniline.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the aniline ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these substituents can influence the compound’s electronic properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

5-fluoro-2-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRYLRYVZYEYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630218
Record name 5-Fluoro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633327-50-1
Record name 5-Fluoro-2-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 3.5 g of N-(5-fluoro-2-methyl-4-nitrophenyl)-acetamide in 5N hydrochloric acid was heated under reflux for 1 hour. After allowing to cool, the solution was neutralized with potassium carbonate, and extracted with 80 mL of ethylacetate. The organic layer was dried over anhydrous magnesium sulfate, allowed to pass through a silica gel pad, and then the solvent was distilled off under reduced pressure, to afford 2.69 g of the title compound as ocher crystals.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The product from Step (a) (5.00 g, 29.9 mmol, 1 equiv) was dissolved in concentrated H2SO4 (30 mL) and cooled to 0° C. Concentrated HNO3 (2.2 mL) was added slowly via pipet, and the solution gradually became dark brown. After 30 minutes at 0° C., the reaction mixture was poured onto ice (˜200 mL), and the mixture was allowed to stir and warm to room temperature. The solid precipitate was collected by filtration and washed several times with water. The solid was suspended in 6N HCl (30 mL) and the mixture was heated to reflux for 5 hours, then stirred at room temperature for 18 hours. The reaction mixture was diluted with H2O and neutralized with solid K2CO3. The resulting precipitate was collected by filtration and rinsed several times with water, affording 2.82 g (55%) of the title compound as a brown solid. MS (ES+) m/e 171 [M+H].
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Yield
55%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.